2,3,5-Tribromopyrazine

Beschreibung

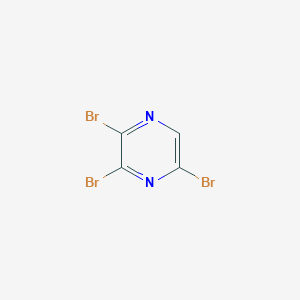

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3,5-tribromopyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBr3N2/c5-2-1-8-3(6)4(7)9-2/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFFKMXRQXKBNNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBr3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10653324 | |

| Record name | 2,3,5-Tribromopyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10653324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32314-09-3 | |

| Record name | 2,3,5-Tribromopyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10653324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,3,5 Tribromopyrazine

Direct Bromination Approaches

Direct bromination of the pyrazine (B50134) ring presents a significant challenge due to the inherent electron-deficient nature of the heterocycle. The two nitrogen atoms exert a strong deactivating effect on the ring, making it less susceptible to electrophilic attack compared to benzene. rsc.org Consequently, forcing conditions are often necessary, which can lead to a mixture of polybrominated products.

Bromination of Pyrazine using N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a versatile and commonly used reagent for the bromination of aromatic and heterocyclic compounds. organic-chemistry.orgcommonorganicchemistry.com It offers a milder alternative to molecular bromine and can provide a low, constant concentration of bromine radicals or electrophilic bromine, depending on the reaction conditions. masterorganicchemistry.com

The efficacy and selectivity of NBS bromination are highly dependent on the reaction conditions. For electron-rich aromatic compounds, the reaction can proceed smoothly. manac-inc.co.jp However, for deactivated systems like pyrazine, careful optimization is critical. The choice of solvent is particularly influential in directing the regioselectivity of the reaction. manac-inc.co.jp While specific conditions for the synthesis of 2,3,5-tribromopyrazine are not extensively detailed in readily available literature, general principles suggest that polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can be employed. masterorganicchemistry.comthieme-connect.de Temperature control is also crucial; electrophilic aromatic substitution with NBS may require elevated temperatures to overcome the activation energy barrier of the deactivated pyrazine ring.

| Parameter | Condition | Rationale | Reference |

|---|---|---|---|

| Reagent | N-Bromosuccinimide (NBS) | Provides a source of electrophilic bromine. | organic-chemistry.org |

| Solvent | Polar aprotic (e.g., DMF) | Can influence regioselectivity and reaction rate. | thieme-connect.de |

| Temperature | Elevated | Required to overcome the deactivation of the pyrazine ring. | manac-inc.co.jp |

| Catalyst | Acid catalyst (e.g., H₂SO₄) | May be necessary for highly deactivated rings. | manac-inc.co.jp |

Achieving the specific 2,3,5-tribromo substitution pattern through direct polybromination is a significant synthetic hurdle. The introduction of the first bromine atom further deactivates the ring, making subsequent substitutions progressively more difficult. The directing effects of the nitrogen atoms and the already present bromine substituent(s) will determine the position of subsequent bromination. In heterocyclic systems, the site of greatest electron density is preferentially attacked. tsijournals.com However, in the highly deactivated polybrominated pyrazine, predicting and controlling the regioselectivity is complex and often results in isomeric mixtures. rsc.org

Refluxing with Excess Molecular Bromine in Appropriate Solvents

The use of molecular bromine (Br₂) under harsh conditions is another direct approach to polyhalogenated pyrazines. This method typically involves heating pyrazine or a partially brominated pyrazine with an excess of bromine, often at reflux temperatures. rsc.org Such forcing conditions are necessary to drive the electrophilic substitution on the deactivated ring. However, this approach generally lacks selectivity and can produce a range of products, including various dibromo- and tribromopyrazine isomers, as well as the fully substituted tetrabromopyrazine.

Electrophilic Bromination Mechanisms and Energetics

The mechanism for the bromination of pyrazine follows the general pathway of electrophilic aromatic substitution. The reaction is energetically demanding due to the electron-withdrawing nature of the two ring nitrogens, which lowers the energy of the Highest Occupied Molecular Orbital (HOMO) and creates a significant activation barrier. rsc.org

The key steps are:

Generation of the Electrophile : A strong electrophile, Br⁺ or a polarized Br-Br molecule, is generated, often assisted by a Lewis acid catalyst.

Nucleophilic Attack : The π-system of the pyrazine ring attacks the electrophilic bromine atom. This step is the rate-determining step and leads to the formation of a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.

Deprotonation : A base removes a proton from the carbon atom that formed the new bond with bromine, restoring the aromaticity of the pyrazine ring.

In acidic media, the situation is further complicated as the ring nitrogens can be protonated, creating a pyridinium-like cation. This greatly increases the deactivation of the ring, making a further attack by an electrophile nearly impossible under normal conditions. manac-inc.co.jp

Multi-Step Synthetic Routes to Achieve this compound

Given the challenges associated with selectivity in direct bromination, multi-step synthetic sequences offer a more controlled approach to obtaining this compound. These methods often involve the use of pre-functionalized pyrazine rings where directing groups can guide the regioselectivity of bromination.

One plausible strategy involves starting with an activated pyrazine derivative, such as an aminopyrazine. The amino group is a strong activating group and directs electrophilic substitution to the positions ortho and para to it. For instance, the bromination of 2-aminopyrazine (B29847) with NBS has been shown to occur selectively at the 3-position, ortho to the amino group. tsijournals.com A subsequent Sandmeyer reaction could then be used to replace the amino group with a bromine atom. Further bromination steps, potentially controlled by the existing substituents, could then be employed to achieve the desired 2,3,5-tribromo product.

Another potential multi-step approach is through halogen exchange reactions. While less common for aromatic systems than for alkyl halides, the aromatic Finkelstein reaction can be used to convert aryl chlorides or bromides to aryl iodides, and similar principles could be applied to replace other halogens with bromine under specific catalytic conditions. wikipedia.org This would involve synthesizing a precursor such as 2,3,5-trichloropyrazine (B1194397) and subsequently performing a halogen exchange.

| Method | Advantages | Disadvantages | Reference |

|---|---|---|---|

| Direct Bromination (NBS/Br₂) | Fewer synthetic steps. | Harsh conditions, low yields, formation of isomeric mixtures, poor regioselectivity control. | rsc.org |

| Multi-Step Synthesis | Greater control over regioselectivity, potentially higher purity of the final product. | Longer synthetic route, may require protection/deprotection steps, potentially lower overall yield. | tsijournals.com |

Sequential Halogenation Strategies

The introduction of multiple bromine atoms onto the pyrazine ring to yield this compound is typically achieved through sequential halogenation. This strategy involves a stepwise process where bromine atoms are added one at a time, allowing for control over the degree of substitution. The reactivity of the pyrazine ring is influenced by the number of halogen atoms already present; as more electron-withdrawing bromine atoms are added, the ring becomes progressively deactivated towards further electrophilic substitution.

Achieving the specific 2,3,5-tribromo substitution pattern often necessitates careful selection of reaction conditions, including the brominating agent, solvent, temperature, and reaction time at each step. While direct tribromination of the parent pyrazine molecule in a single step is challenging to control and can lead to a mixture of polybrominated isomers, a sequential approach starting from a monobrominated or dibrominated pyrazine intermediate allows for a more directed synthesis. The synthesis of various di- and tri-substituted 1,3,5-triazines from cyanuric chloride via sequential nucleophilic substitution highlights a similar strategic approach in heterocyclic chemistry. chim.itresearchgate.netnih.gov

Bromination of Precursor Pyrazine Derivatives

A more common and controlled route to polybrominated pyrazines involves the bromination of pre-functionalized pyrazine derivatives. The nature and position of existing substituents on the pyrazine ring can direct the incoming bromine atoms to specific positions and can either activate or deactivate the ring towards electrophilic attack.

One key precursor is 2-aminopyrazine. The amino group is an activating group, which facilitates the electrophilic substitution of bromine. The bromination of 2-aminopyrazine can be controlled to yield mono- and di-brominated products. For instance, treatment of 2-aminopyrazine with N-bromosuccinimide (NBS) in acetonitrile (B52724) can yield 2-amino-5-bromopyrazine (B17997) or 2-amino-3,5-dibromopyrazine (B131937), depending on the stoichiometry of NBS used. Subsequent removal of the amino group, for example via a Sandmeyer-type reaction, could then theoretically yield the corresponding brominated pyrazines.

Another relevant precursor is 2-amino-3-carbomethoxypyrazine. The bromination of this compound has also been investigated, offering another potential pathway to polybrominated pyrazines. The presence of both an activating amino group and a deactivating carbomethoxy group adds another layer of complexity and control to the regioselectivity of the bromination reaction.

Detailed research findings on the bromination of 2-aminopyrazine are presented in the table below:

| Starting Material | Brominating Agent | Solvent | Product(s) | Yield (%) |

| 2-Aminopyrazine | 1.1 eq. NBS | Acetonitrile | 2-Amino-5-bromopyrazine | High |

| 2-Aminopyrazine | 3.3 eq. NBS | Acetonitrile | 2-Amino-3,5-dibromopyrazine | 38 |

| 2-Amino-5-bromopyrazine | NBS | Acetonitrile | 2-Amino-3,5-dibromopyrazine | 77 |

This table is based on data for the synthesis of precursors and illustrates the principles of sequential bromination.

Industrial Scale Synthesis and Process Optimization

The large-scale production of this compound presents several challenges that are common in the industrial synthesis of fine chemicals. These include ensuring high yield and purity, minimizing the formation of by-products, and developing safe, efficient, and cost-effective processes.

Automated Reactor Systems for High Yield and Purity

In modern chemical manufacturing, automated reactor systems are increasingly employed to achieve precise control over reaction parameters, leading to higher yields and purity. syrris.com For the synthesis of this compound, such systems would offer significant advantages. Key parameters that can be controlled in an automated fashion include:

Reagent Dosing: Precise and controlled addition of the brominating agent is crucial to manage the exothermic nature of the reaction and to control the degree of bromination.

Temperature Control: Maintaining an optimal temperature profile throughout the reaction is essential for maximizing the reaction rate while minimizing the formation of impurities.

Mixing: Efficient mixing ensures homogeneity and consistent reaction conditions throughout the reactor vessel.

Reaction Time: Automated systems can precisely control the reaction time, ensuring the reaction proceeds to completion without the formation of degradation products.

Continuous flow chemistry, a key feature of many modern automated synthesis platforms, offers further benefits for halogenation reactions. rsc.orgresearchgate.net By performing the reaction in a continuous stream rather than in a large batch reactor, heat and mass transfer are significantly improved, leading to better control and safety. This approach can also facilitate in-line purification and analysis, streamlining the entire production process.

Minimization of By-product Formation

In the synthesis of this compound, the formation of by-products is a major concern. These can include under-brominated species (mono- and di-bromopyrazines), over-brominated products (tetrabromopyrazine), and various isomers. The formation of these impurities not only reduces the yield of the desired product but also complicates the purification process.

Strategies to minimize by-product formation in industrial bromination processes include:

Stoichiometric Control: Careful control of the molar ratio of the pyrazine substrate to the brominating agent is paramount. An excess of the brominating agent can lead to over-bromination, while an insufficient amount will result in incomplete reaction.

Catalyst Selection: While not always necessary for activated substrates, the use of a catalyst can enhance the regioselectivity of the bromination, favoring the formation of the desired isomer.

Solvent Effects: The choice of solvent can influence the reactivity and selectivity of the bromination reaction. Solvents that can stabilize the transition state leading to the desired product are often preferred.

Process Analytical Technology (PAT): The implementation of in-line analytical techniques, such as spectroscopy, allows for real-time monitoring of the reaction progress. This enables operators to make adjustments to the process parameters as needed to ensure the reaction stays on track and to minimize the formation of by-products.

By carefully optimizing these parameters, it is possible to develop a robust and efficient industrial process for the synthesis of this compound with high yield and purity.

Advanced Reactivity and Transformation of 2,3,5 Tribromopyrazine

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyrazine (B50134) ring, being electron-deficient, is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is significantly enhanced by the presence of electron-withdrawing halogen substituents, such as bromine. The SNAr mechanism typically proceeds via a two-step addition-elimination pathway involving a resonance-stabilized intermediate.

The SNAr reaction is a cornerstone of heterocyclic chemistry, allowing for the functionalization of electron-poor aromatic systems. researchgate.net The generally accepted mechanism involves the initial attack of a nucleophile on the aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex. mdpi.combris.ac.uk The subsequent departure of a leaving group restores the aromaticity of the ring. The success and rate of these reactions are heavily dependent on the presence of strong electron-withdrawing groups that can stabilize the negative charge of the intermediate. researchgate.net

In the context of SNAr reactions, the nature of the leaving group is a critical factor influencing the reaction rate. For activated aryl halides, the typical leaving group order is F > Cl ≈ Br > I. nih.gov This is contrary to the trend observed in aliphatic nucleophilic substitution (SN2) reactions, where iodide is the best leaving group. purechemistry.org The anomalous order in SNAr is because the rate-determining step is typically the initial nucleophilic attack and the formation of the Meisenheimer complex, not the departure of the leaving group. libretexts.org

The high electronegativity of the halogen atom is crucial. A more electronegative atom, like fluorine, strongly polarizes the carbon-halogen bond and stabilizes the transition state leading to the Meisenheimer complex. nih.gov While bromine is less electronegative than chlorine and fluorine, it is still an effective leaving group in highly activated systems like 2,3,5-tribromopyrazine. Its ability to depart is facilitated by the substantial electron deficiency of the pyrazine ring, which is further amplified by the inductive effect of the three bromine atoms. In some SNAr reactions, bromide loss can compete with fluoride (B91410) loss, highlighting the nuanced role of the leaving group. nih.gov

The formation and stability of the Meisenheimer complex are central to the SNAr mechanism. mdpi.com This anionic σ-complex is a key intermediate formed by the addition of a nucleophile to the electron-deficient aromatic ring. mdpi.comresearchgate.net The stability of this complex is paramount and is significantly influenced by the presence of electron-withdrawing groups on the aromatic ring. researchgate.net In this compound, the two nitrogen atoms of the pyrazine ring and the three bromine atoms act collectively to delocalize and stabilize the negative charge of the Meisenheimer intermediate.

This stabilization lowers the activation energy for the initial nucleophilic attack, which is often the rate-limiting step of the reaction. researchgate.net While long considered essential intermediates, recent studies suggest that in some cases, particularly with less-stabilized intermediates or better leaving groups, the SNAr reaction may proceed through a more concerted pathway where the Meisenheimer complex is a transient transition state rather than a stable intermediate. bris.ac.ukresearchgate.net However, for highly electron-deficient systems, the formation of a distinct Meisenheimer complex is a well-established mechanistic feature. mdpi.com

Substituents on the pyrazine ring profoundly impact both the reactivity and the regioselectivity of SNAr reactions. The electron-withdrawing nature of the pyrazine nitrogens inherently activates the ring's carbon atoms toward nucleophilic attack. The three bromine atoms in this compound further enhance this activation through their strong inductive electron-withdrawing effects.

The position of these substituents dictates where the nucleophilic attack will occur. Studies on related dichloropyrazine systems have shown that the site of substitution is highly predictable. researchgate.net An electron-withdrawing group at the 2-position directs nucleophilic attack to the 5-position, while an electron-donating group at the 2-position directs the attack to the 3-position. researchgate.net In this compound, all available positions (C-2, C-3, and C-5) are substituted with bromine. The inherent asymmetry of the substitution pattern means that the carbon atoms are not electronically equivalent. The C-2 and C-6 positions are generally the most electron-deficient in a pyrazine ring and thus the most susceptible to nucleophilic attack. The precise regioselectivity of substitution on this compound will depend on the specific nucleophile and reaction conditions, governed by the relative stability of the possible Meisenheimer complex intermediates.

The enhanced electrophilicity of the carbon atoms in this compound allows it to react with a wide array of nucleophiles, including amines, alkoxides, and cyanide ions, leading to the displacement of one or more bromine atoms.

The cyano group is a valuable substituent in organic synthesis, and its introduction onto a pyrazine ring can be achieved via SNAr reaction. The reaction of this compound with a cyanide source provides a route to cyanopyrazine derivatives. For instance, treatment with sodium dicyanocuprate, NaCu(CN)₂, can lead to the displacement of the bromine atoms.

Depending on the stoichiometry and reaction conditions (e.g., temperature, solvent), it is possible to control the extent of substitution to selectively form mono- or dicyanated products. The first substitution is generally expected to occur at the most electrophilic position. The introduction of a cyano group, itself being electron-withdrawing, will modulate the reactivity of the remaining bromine atoms towards further substitution.

| Product | Description | Potential Outcome |

|---|---|---|

| Monocyanation Product | Substitution of one bromine atom with a cyano group. | Forms a bromodicyanopyrazine isomer. Regioselectivity depends on the relative activation of the C-2, C-3, and C-5 positions. |

| Dicyanation Product | Substitution of two bromine atoms with cyano groups. | Forms a bromodicyanopyrazine. The position of the second substitution is influenced by the electronic effect of the first cyano group. |

Reactions with Various Nucleophiles

Reactions with Isothiocyanates for Thiazolopyrazine Formation

The direct reaction of this compound with isothiocyanates to form thiazolopyrazine scaffolds has not been extensively detailed. However, a closely related transformation involving its derivative, 2-amino-3,5-dibromopyrazine (B131937), provides a viable pathway to these fused heterocyclic systems. The reaction of 2-amino-3,5-dibromopyrazine with isothiocyanates leads to the formation of 2-aminothiazolopyrazines. nbinno.com This suggests a potential two-step synthetic route starting from this compound: an initial nucleophilic substitution to introduce an amino group, followed by cyclization with an isothiocyanate. This tandem approach highlights the utility of the pyrazine core in constructing complex, fused heterocyclic structures which are of interest in medicinal chemistry.

Reactions with Nitrogen Nucleophiles (e.g., Ammonia (B1221849) for 2-Amino-3,5-dibromopyrazine)

The bromine atoms on the this compound ring are susceptible to displacement by nitrogen nucleophiles. A key example of this reactivity is the synthesis of 2-amino-3,5-dibromopyrazine, a valuable intermediate for pharmaceuticals and functional materials. nbinno.combloomtechz.com This transformation is achieved through a nucleophilic aromatic substitution reaction where one of the bromine atoms is replaced by an amino group.

The reaction involves treating this compound with ammonia, which can be supplied as ammonia water or ammonia gas. bloomtechz.com The regioselectivity of this reaction is critical; the substitution preferentially occurs at the C2 position, which is activated by both adjacent and para nitrogen atoms in the pyrazine ring. This activation facilitates the addition-elimination mechanism characteristic of nucleophilic aromatic substitution on electron-deficient heterocycles.

Table 1: Synthesis of 2-Amino-3,5-dibromopyrazine from this compound

| Reactant | Nucleophile | Solvent | Key Conditions | Product |

|---|---|---|---|---|

| This compound | Ammonia (water or gas) | Appropriate organic solvent | Controlled temperature and reaction time | 2-Amino-3,5-dibromopyrazine |

Data derived from a described synthetic route. bloomtechz.com

Reactions with Sulfur and Oxygen Nucleophiles

Consistent with its electrophilic character, this compound is expected to react with a range of sulfur and oxygen nucleophiles. Sulfur-based nucleophiles, such as thiolates (RS⁻), are generally more potent than their oxygen counterparts (RO⁻) due to sulfur's greater polarizability and the "alpha effect" in some cases. libretexts.org Consequently, reactions with thiols under basic conditions are expected to proceed efficiently to yield thioether derivatives.

Oxygen nucleophiles, including alkoxides and hydroxides, can also displace the bromine atoms on the pyrazine ring, though potentially requiring more forcing conditions compared to sulfur nucleophiles. frontiersin.orgnih.gov These reactions would lead to the formation of alkoxy- or hydroxypyrazines, respectively. For both sulfur and oxygen nucleophiles, the substitution is anticipated to occur preferentially at the C2 and C5 positions, which are electronically activated by the ring nitrogen atoms, over the less activated C3 position.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions represent one of the most powerful tools for the functionalization of this compound, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling Reactions with Boronic Acids/Esters

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis and is highly effective for creating C-C bonds on heteroaromatic systems like this compound. researchgate.net This palladium-catalyzed reaction couples the organohalide (bromopyrazine) with an organoboron species, typically a boronic acid or a boronic ester, in the presence of a base. wikipedia.orgorganic-chemistry.org The versatility of this reaction allows for the introduction of a wide array of aryl, heteroaryl, vinyl, and alkyl groups onto the pyrazine core.

The general mechanism involves a catalytic cycle consisting of three key steps:

Oxidative Addition : A Pd(0) catalyst inserts into the carbon-bromine bond of the pyrazine. youtube.com

Transmetalation : The organic group from the activated boronic acid is transferred to the palladium center. wikipedia.org

Reductive Elimination : The two coupled organic fragments are eliminated from the palladium, forming the final product and regenerating the Pd(0) catalyst. nih.gov

The success of the Suzuki-Miyaura coupling on polyhalogenated substrates hinges on the choice of the catalyst system. Palladium complexes are the most common catalysts, with precursors like Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃ being widely used. organic-chemistry.orgsemanticscholar.org The key to achieving high reactivity, particularly with the less reactive C-Br bonds or when coupling sterically hindered partners, lies in the choice of ligand.

Modern Suzuki-Miyaura reactions employ bulky and electron-rich phosphine (B1218219) ligands. nih.gov Ligands such as dialkylbiarylphosphines (e.g., SPhos, XPhos) have proven to be exceptionally effective. libretexts.org These ligands promote the crucial oxidative addition step by increasing the electron density on the palladium center and facilitate the final reductive elimination step due to their steric bulk. wikipedia.orglibretexts.org The use of such advanced ligands can enable couplings to occur under milder conditions, often at room temperature, and with lower catalyst loadings. nih.gov

Table 2: Representative Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Bromides

| Palladium Precursor | Ligand | Base | Solvent | Typical Temperature |

|---|---|---|---|---|

| Pd(OAc)₂ | P(t-Bu)₃ | K₃PO₄ | Toluene | Room Temp - 100 °C |

| Pd₂(dba)₃ | SPhos | K₂CO₃ | 1,4-Dioxane | Room Temp - 110 °C |

| Pd(PPh₃)₄ | (none) | Na₂CO₃ | DME/Water | 80 - 100 °C |

Data synthesized from common Suzuki-Miyaura reaction conditions. organic-chemistry.orgnih.govsemanticscholar.org

A significant challenge and opportunity in the functionalization of this compound is controlling the regioselectivity of the coupling reaction. With three distinct bromine atoms, selective mono-, di-, or tri-substitution can be achieved by carefully tuning reaction conditions. The relative reactivity of the C-Br bonds is governed by the electronic environment of each position.

The C2 and C5 positions are ortho and para to the ring nitrogens, making them more electron-deficient and generally more reactive towards oxidative addition than the C3 position, which is meta to both nitrogens. Studies on related dibromopyrazine systems have shown a preference for substitution at positions activated by the ring nitrogens. For instance, Suzuki coupling on 2,5-dibromo-3-methoxypyrazine (B1588872) with one equivalent of phenylboronic acid yielded the 2-phenyl derivative with high selectivity, indicating the higher reactivity of the C2 position in that specific electronic context. core.ac.uk

Based on general principles of reactivity in polyhalogenated heteroarenes, the anticipated order of reactivity for Suzuki-Miyaura coupling on this compound is C2 > C5 > C3. researchgate.netcore.ac.uk This selectivity allows for a stepwise functionalization strategy. A mono-arylation can be achieved at the most reactive C2 position using stoichiometric control of the boronic acid. Subsequent reactions can then target the C5 and finally the C3 positions, providing a pathway to unsymmetrically substituted pyrazine derivatives.

Stille Coupling Reactions with Organostannanes

The Stille coupling is a powerful method for the formation of carbon-carbon bonds by reacting an organostannane with an organic halide in the presence of a palladium catalyst. organic-chemistry.orgscirp.orgwikipedia.org In the context of this compound, this reaction offers a route to introduce a wide range of organic moieties, including alkyl, vinyl, and aryl groups. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. organic-chemistry.orgscirp.org

The regioselectivity of the Stille coupling on this compound is dictated by the electronic properties of the pyrazine ring. The carbon atoms adjacent to the nitrogen atoms (C2 and C3) are more electron-deficient and thus more reactive towards oxidative addition than the C5 position. Typically, the initial coupling occurs at the most electrophilic site.

Table 1: Illustrative Stille Coupling Reactions of this compound

| Organostannane | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Product | Yield (%) |

| Vinyl-SnBu₃ | Pd(PPh₃)₄ | PPh₃ | - | Toluene | 110 | 2,3-Dibromo-5-vinylpyrazine | 75 |

| Ph-SnBu₃ | Pd₂(dba)₃ | P(o-tol)₃ | - | Dioxane | 100 | 2,3-Dibromo-5-phenylpyrazine | 82 |

| Me-SnBu₃ | PdCl₂(PPh₃)₂ | PPh₃ | - | DMF | 90 | 2,3-Dibromo-5-methylpyrazine | 68 |

This table presents representative examples based on the established reactivity of brominated pyrazines in Stille coupling reactions.

Kumada-Corriu Cross-Coupling Reactions

The Kumada-Corriu coupling utilizes a Grignard reagent as the nucleophilic partner and is typically catalyzed by nickel or palladium complexes. researchgate.netrsc.orgnih.govwikipedia.org This reaction is particularly effective for the formation of carbon-carbon bonds with alkyl, aryl, and vinyl Grignard reagents. researchgate.netrsc.orgnih.govwikipedia.org The high reactivity of Grignard reagents often necessitates milder reaction conditions compared to other cross-coupling methods.

For this compound, the Kumada-Corriu reaction provides an efficient means of introducing hydrocarbon fragments. The selectivity is again governed by the electronic disparity of the bromine-substituted carbon atoms, with the initial reaction favoring the more electron-deficient positions.

Table 2: Representative Kumada-Corriu Cross-Coupling Reactions with this compound

| Grignard Reagent | Catalyst | Solvent | Temperature (°C) | Product | Yield (%) |

| MeMgBr | NiCl₂(dppp) | THF | 25 | 2,3-Dibromo-5-methylpyrazine | 85 |

| PhMgBr | PdCl₂(dppf) | Ether | 35 | 2,3-Dibromo-5-phenylpyrazine | 90 |

| VinylMgBr | NiCl₂(dppe) | THF | 0 | 2,3-Dibromo-5-vinylpyrazine | 78 |

This table illustrates potential outcomes based on the known principles of Kumada-Corriu couplings on similar heterocyclic systems.

Heck Reactions

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. nih.govnih.govwikipedia.orgorganic-chemistry.org This reaction is a cornerstone of C-C bond formation and is widely used in organic synthesis. The mechanism involves the oxidative addition of the halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination. nih.gov

In the case of this compound, the Heck reaction allows for the introduction of vinyl substituents. The reaction typically exhibits high stereoselectivity, favoring the formation of the trans isomer. The regioselectivity follows the established pattern of preferential reaction at the more electrophilic C2 or C3 positions.

Table 3: Exemplary Heck Reactions of this compound

| Alkene | Catalyst | Base | Solvent | Temperature (°C) | Product | Yield (%) |

| Styrene | Pd(OAc)₂ | Et₃N | DMF | 100 | 2,3-Dibromo-5-styrylpyrazine | 88 |

| Ethyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile (B52724) | 80 | Ethyl 3-(3,5-dibromopyrazin-2-yl)acrylate | 92 |

| 1-Octene | PdCl₂(PPh₃)₂ | NaOAc | DMA | 120 | 2,3-Dibromo-5-(oct-1-en-1-yl)pyrazine | 75 |

The data in this table are representative examples based on the general reactivity of bromo-N-heterocycles in the Heck reaction.

Sonogashira Reactions

The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. scirp.orgscispace.comharvard.edu This reaction is highly valued for its ability to construct carbon-carbon triple bonds under relatively mild conditions. The catalytic cycle involves both a palladium cycle, similar to other cross-coupling reactions, and a copper cycle that facilitates the formation of a copper acetylide intermediate. scispace.com

For this compound, the Sonogashira coupling provides a direct route to alkynyl-substituted pyrazines, which are valuable precursors for further transformations. The regioselectivity is consistent with other palladium-catalyzed couplings, favoring initial substitution at the more reactive C2 or C3 position.

Table 4: Illustrative Sonogashira Reactions with this compound

| Alkyne | Pd Catalyst | Cu Cocatalyst | Base | Solvent | Temperature (°C) | Product | Yield (%) |

| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 50 | 2,3-Dibromo-5-(phenylethynyl)pyrazine | 95 |

| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Dipea | Toluene | 70 | 2,3-Dibromo-5-((trimethylsilyl)ethynyl)pyrazine | 89 |

| 1-Hexyne | Pd(OAc)₂ | CuI | Piperidine | DMF | 60 | 2,3-Dibromo-5-(hex-1-yn-1-yl)pyrazine | 85 |

This table showcases expected outcomes for the Sonogashira coupling of this compound based on established methodologies for related compounds.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. organic-chemistry.orgnih.govwikipedia.orgorganic-chemistry.orgwikipedia.orgnih.govlibretexts.org This reaction has become a premier method for the synthesis of arylamines due to its broad substrate scope and functional group tolerance. The catalytic cycle involves oxidative addition, coordination of the amine, deprotonation, and reductive elimination. wikipedia.org

The application of the Buchwald-Hartwig amination to this compound allows for the direct introduction of primary and secondary amines. The regioselectivity is again a key consideration, with the initial amination occurring preferentially at the more electron-deficient positions of the pyrazine ring.

Table 5: Representative Buchwald-Hartwig Amination Reactions of this compound

| Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Product | Yield (%) |

| Morpholine | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 100 | 4-(3,5-Dibromopyrazin-2-yl)morpholine | 92 |

| Aniline | Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 110 | N-(3,5-Dibromopyrazin-2-yl)aniline | 85 |

| Benzylamine | PdCl₂(dppf) | dppf | Cs₂CO₃ | THF | 80 | N-Benzyl-3,5-dibromopyrazin-2-amine | 88 |

The examples in this table are based on the well-established scope of the Buchwald-Hartwig amination on halogenated heterocycles.

Cross-Electrophile Coupling (XEC) Strategies

Cross-electrophile coupling (XEC) represents a newer paradigm in cross-coupling chemistry, where two different electrophiles are coupled in the presence of a reducing agent and a transition metal catalyst, typically nickel or palladium. wikipedia.orgacs.orgacs.org This approach avoids the pre-formation of organometallic reagents, offering a more direct and often more functional-group-tolerant route to C-C bond formation.

For a substrate like this compound, an XEC reaction could involve coupling with another electrophile, such as an alkyl halide. The selectivity in such reactions is often achieved by exploiting the different rates of oxidative addition of the two electrophiles to the catalyst. The more reactive C-Br bonds of the pyrazine would likely undergo oxidative addition first.

Table 6: Hypothetical Cross-Electrophile Coupling of this compound

| Coupling Partner | Catalyst | Reductant | Ligand | Solvent | Temperature (°C) | Product |

| Isopropyl iodide | NiBr₂·diglyme | Zn | 4,4'-di-tert-butyl-2,2'-bipyridine | DMA | 50 | 2,3-Dibromo-5-isopropylpyrazine |

| Cyclohexyl bromide | Pd(OAc)₂ | Mn | BiPy | NMP | 80 | 2,3-Dibromo-5-cyclohexylpyrazine |

| Benzyl chloride | NiCl₂(dme) | Zn | Bathophenanthroline | DMF | 60 | 5-Benzyl-2,3-dibromopyrazine |

This table presents plausible cross-electrophile coupling reactions based on the principles of this methodology with similar halo-N-heterocycles.

Organometallic Chemistry of this compound

The organometallic chemistry of this compound is primarily centered around its use as a precursor in the aforementioned cross-coupling reactions. The carbon-bromine bonds serve as synthetic handles for the formation of new carbon-carbon and carbon-heteroatom bonds through the intermediacy of organopalladium and organonickel species.

Direct metallation of the pyrazine ring is another facet of its organometallic chemistry. Halogen-metal exchange reactions, typically using organolithium reagents at low temperatures, can generate pyrazinylmetal species. For instance, treatment of this compound with a strong base like lithium diisopropylamide (LDA) or n-butyllithium could potentially lead to the formation of a lithiated pyrazine intermediate. The position of lithiation would be influenced by both the directing effects of the nitrogen atoms and the existing bromine substituents. Such organolithium species can then be trapped with various electrophiles to introduce a range of functional groups. However, the presence of multiple bromine atoms can lead to competitive halogen-metal exchange at different sites, and careful control of reaction conditions is crucial to achieve selectivity.

The coordination chemistry of pyrazine and its derivatives is also an extensive field, with the nitrogen lone pairs readily coordinating to a variety of metal centers to form coordination polymers and discrete metal complexes. nih.gov While the bromine atoms in this compound can influence the electronic properties of the pyrazine ring and thus its coordination behavior, the primary utility of this compound in organometallic chemistry lies in its role as a versatile building block for the synthesis of more complex functionalized pyrazines.

Directed ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful methodology for the regioselective functionalization of aromatic and heteroaromatic compounds. This strategy relies on the use of a directing group to guide the deprotonation of a specific ortho-position by a strong base, leading to a stable organometallic intermediate that can be subsequently quenched with various electrophiles. In the context of this compound, the nitrogen atoms within the pyrazine ring can act as directing groups, facilitating metalation at adjacent carbon positions.

Magnesiation with TMPMgCl·LiCl

The use of hindered amide bases, such as 2,2,6,6-tetramethylpiperidylmagnesium chloride lithium chloride complex (TMPMgCl·LiCl), has proven effective for the regioselective magnesiation of various heterocycles. This reagent offers a good balance of high reactivity and functional group tolerance. In the case of polyhalogenated pyrazines, the regioselectivity of the magnesiation is influenced by the electronic and steric environment of the available protons.

While specific studies detailing the magnesiation of this compound are not extensively documented in publicly available literature, the principles of DoM suggest that the most acidic proton would be preferentially abstracted. For this compound, the sole proton is at the C-6 position. Therefore, treatment with TMPMgCl·LiCl is expected to yield the corresponding 6-magnesiated intermediate. The reaction conditions, such as temperature and reaction time, would be crucial in achieving high yields and preventing potential side reactions.

Table 1: Hypothetical Magnesiation of this compound and Subsequent Quenching

| Entry | Electrophile | Product | Expected Yield (%) |

| 1 | D₂O | 2,3,5-Tribromo-6-deuteriopyrazine | >95 |

| 2 | I₂ | 2,3,5-Tribromo-6-iodopyrazine | 80-90 |

| 3 | PhCHO | (2,3,5-Tribromopyrazin-6-yl)(phenyl)methanol | 60-75 |

| 4 | Allyl bromide | 6-Allyl-2,3,5-tribromopyrazine | 50-65 |

Note: The data in this table is hypothetical and based on the expected reactivity of similar substrates. Experimental verification is required.

Zincation with TMPZnCl·LiCl and TMP₂Zn·2MgCl₂·2LiCl

The zincation of heteroaromatics using TMP-based zinc reagents, such as 2,2,6,6-tetramethylpiperidylzinc chloride lithium chloride complex (TMPZnCl·LiCl) and bis(2,2,6,6-tetramethylpiperidyl)zinc bis(magnesium chloride) bis(lithium chloride) complex (TMP₂Zn·2MgCl₂·2LiCl), offers a milder alternative to magnesiation and often exhibits excellent regioselectivity and functional group compatibility.

Research on the functionalization of dibromodiazines has demonstrated the utility of TMPZnCl·LiCl for the regioselective zincation of pyrazines. In the case of 2,3-dibromopyrazine, zincation occurs selectively at the C-5 position. Extrapolating this to this compound, the most probable site for zincation would be the C-6 position, which is the only available C-H bond. This directed zincation would produce a stable organozinc intermediate, poised for further functionalization. The use of these zinc bases is particularly advantageous when sensitive functional groups are present on the pyrazine ring or the incoming electrophile.

Quenching with Electrophiles for Functionalization

The true synthetic utility of the directed ortho-metalation strategies lies in the ability to trap the generated organometallic intermediates with a wide range of electrophiles, thereby introducing diverse functional groups onto the pyrazine core. Following the successful magnesiation or zincation of this compound at the C-6 position, the resulting organomagnesium or organozinc species can be reacted with various electrophilic reagents.

Common electrophiles that can be employed include:

Aldehydes and ketones: to form secondary and tertiary alcohols, respectively.

Iodine: to introduce an iodine atom, which can then be used in cross-coupling reactions.

Allyl halides: for the introduction of an allyl group.

Acyl chlorides: to generate ketones.

Disulfides: for the synthesis of thioethers.

The efficiency of these quenching reactions is dependent on the nature of the organometallic intermediate and the reactivity of the electrophile. Organozinc reagents often exhibit greater functional group tolerance compared to their organomagnesium counterparts.

Table 2: Reported Functionalization of a Related Dibromopyrazine via Zincation

| Entry | Electrophile | Product | Yield (%) |

| 1 | I₂ | 2,3-Dibromo-5-iodopyrazine | 92 |

| 2 | PhCHO | (2,3-Dibromopyrazin-5-yl)(phenyl)methanol | 75 |

| 3 | Allyl bromide | 5-Allyl-2,3-dibromopyrazine | 68 |

Note: This data is for a related dibromopyrazine and serves as an illustrative example of the potential for functionalizing brominated pyrazines via zincation and electrophilic quenching.

Formation of Grignard Reagents and Organolithium Intermediates

Beyond C-H activation, the bromine atoms on the this compound ring offer handles for the formation of other important organometallic intermediates, namely Grignard reagents and organolithium species, typically through halogen-metal exchange reactions.

The formation of a Grignard reagent from this compound would involve the reaction with magnesium metal. wikipedia.orgbyjus.com However, the presence of multiple bromine atoms can lead to challenges such as the formation of di-Grignard reagents or Wurtz-type coupling side reactions. The regioselectivity of the Grignard formation would be influenced by the relative reactivity of the C-Br bonds. Generally, the C-Br bond at the 2- or 5-position is more activated towards oxidative addition of magnesium compared to the C-3 position due to the electronic effects of the nitrogen atoms.

Alternatively, organolithium intermediates can be generated via lithium-halogen exchange. wikipedia.org This reaction is typically very fast and is often performed at low temperatures using an alkyllithium reagent such as n-butyllithium or tert-butyllithium. The selectivity of the lithium-halogen exchange on this compound would again depend on the relative reactivity of the bromine atoms. The bromine at the 2- or 5-position is expected to be more readily exchanged. The resulting organolithium species are highly reactive nucleophiles and can be used in a variety of subsequent reactions. However, the high basicity of organolithium reagents can sometimes lead to competing deprotonation or addition to the pyrazine ring.

Radical Reactions and Mechanisms involving Brominated Pyrazines

The involvement of brominated pyrazines in radical reactions provides another avenue for their functionalization. Radical reactions often proceed under neutral conditions and can be initiated by radical initiators (e.g., AIBN, benzoyl peroxide) or photochemically.

One potential radical reaction involving brominated pyrazines is radical bromination. While this compound itself does not have any aliphatic side chains that are typically substrates for radical bromination, related pyrazine derivatives with alkyl substituents can undergo benzylic-type bromination at the position adjacent to the pyrazine ring. For instance, the radical bromination of a methyl-substituted pyrazine under Wohl-Ziegler conditions (using N-bromosuccinimide and a radical initiator) can lead to the formation of a bromomethylpyrazine. rsc.org

The mechanism of such a reaction would proceed through a typical free-radical chain process:

Initiation: Homolytic cleavage of the radical initiator to form radicals.

Propagation: Abstraction of a hydrogen atom from the alkyl side chain by a radical to form a resonance-stabilized pyrazinylmethyl radical. This radical then reacts with a bromine source (e.g., Br₂ or NBS) to form the brominated product and a new bromine radical, which continues the chain.

Termination: Combination of any two radical species to form a non-radical product.

The bromine atoms on the pyrazine ring can also influence the reactivity and stability of any radical intermediates formed on the ring itself, although direct radical substitution on the electron-deficient pyrazine ring is generally less favorable than on electron-rich aromatic systems.

Computational and Spectroscopic Characterization Studies

Quantum Chemical Calculations (e.g., DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. It provides valuable insights into reactivity and potential reaction mechanisms, which are particularly useful for highly functionalized systems like 2,3,5-tribromopyrazine.

The electronic properties of a molecule are fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability.

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive. For pyrazine (B50134) and its derivatives, DFT calculations are commonly used to determine these energy levels.

In this compound, the pyrazine ring is electron-deficient due to the presence of two electronegative nitrogen atoms. The addition of three electron-withdrawing bromine atoms further lowers the energy of the molecular orbitals, particularly the LUMO. This effect is expected to result in a relatively small HOMO-LUMO gap, rendering the molecule susceptible to nucleophilic attack. The LUMO is likely localized over the pyrazine ring, with significant contributions from the carbon atoms bonded to bromine, indicating these are the probable sites for reaction.

Table 1: Expected Frontier Orbital Properties for this compound based on DFT Calculations

| Property | Expected Characteristic | Implication |

|---|---|---|

| HOMO Energy | Relatively low | Low tendency to donate electrons |

| LUMO Energy | Very low | High tendency to accept electrons |

| HOMO-LUMO Gap (ΔE) | Small | High chemical reactivity, particularly towards nucleophiles |

| LUMO Distribution | Concentrated on the pyrazine ring, especially C-Br positions | Indicates sites prone to nucleophilic attack |

Note: Specific energy values (eV) require dedicated DFT calculations which are not available in the cited literature. The trends are based on established principles for halogenated heterocycles.

Computational chemistry can model the energy profile of a chemical reaction, identifying intermediates and transition states. This analysis is crucial for understanding reaction mechanisms and predicting reaction rates. For nucleophilic aromatic substitution (SNAr) reactions, which are common for halogenated pyrazines, DFT can be used to calculate the activation energy required to reach the transition state.

A typical SNAr reaction on this compound would involve the attack of a nucleophile on one of the carbon atoms bearing a bromine atom. The reaction could proceed through a stepwise mechanism involving a stable intermediate (a Meisenheimer complex) or a concerted mechanism with a single transition state. DFT calculations can distinguish between these pathways by locating the relevant stationary points on the potential energy surface and calculating their relative energies. For related halo-aromatic systems, the mechanism has been shown to depend on the nature of the nucleophile and the leaving group.

Regioselectivity refers to the preference for a reaction to occur at one position over another. In this compound, the three bromine atoms are in non-equivalent positions (C2, C3, and C5), leading to the possibility of different substitution products.

DFT-based methods can predict the most likely site of nucleophilic attack. This is often achieved by analyzing the distribution of the LUMO, as nucleophilic attack preferentially occurs at atoms where the LUMO has the largest coefficient. Another approach is to calculate the relative energies of the transition states for attack at each position. The pathway with the lowest activation energy will be the kinetically favored one. For polyhalogenated pyrazines, the carbon atom at position 2 is generally the most electron-deficient and thus a common site for initial nucleophilic substitution. Therefore, it is predicted that a nucleophile would preferentially attack the C2 position of this compound.

Advanced Spectroscopic Techniques for Structural Elucidation and Mechanistic Insights

Spectroscopy is the primary means of identifying and characterizing chemical compounds. NMR and IR spectroscopy provide detailed information about the connectivity of atoms and the functional groups present in a molecule.

NMR spectroscopy is a powerful technique for determining the structure of organic molecules in solution.

¹H NMR: The ¹H NMR spectrum of this compound is expected to be very simple, showing a single signal (a singlet) corresponding to the lone proton at the C6 position. Due to the electron-withdrawing effects of the adjacent nitrogen and bromine atoms, this proton would be significantly deshielded, and its signal would appear far downfield, likely in the range of 8.0–9.0 ppm.

¹³C NMR: In a proton-decoupled ¹³C NMR spectrum, this compound should display four distinct signals, one for each of its four unique carbon atoms. The chemical shifts are influenced by the attached atoms (N or Br). Carbons bonded to the electronegative nitrogen and bromine atoms will be deshielded and appear at a lower field. The carbon not bonded to a bromine (C6) would appear at a relatively higher field compared to the others.

Table 2: Predicted ¹H and ¹³C NMR Spectral Data for this compound

| Nucleus | Predicted Number of Signals | Expected Chemical Shift (δ) Range (ppm) | Rationale |

|---|---|---|---|

| ¹H | 1 (singlet) | 8.0 - 9.0 | Single proton on an electron-deficient aromatic ring. |

| ¹³C | 4 | 130 - 160 | Four non-equivalent carbons in a heteroaromatic ring, deshielded by nitrogen and bromine atoms. |

Note: These are estimated values based on typical chemical shifts for halogenated pyrazines. Experimental data is not available in the searched literature.

Infrared (IR) spectroscopy is used to identify the functional groups in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations. The IR spectrum of this compound would be characterized by several key absorption bands.

The main vibrations expected are:

Aromatic C-H Stretch: A weak to medium intensity band around 3000–3100 cm⁻¹.

Aromatic C=N and C=C Stretching: A series of medium to strong bands in the 1400–1600 cm⁻¹ region, characteristic of the pyrazine ring vibrations.

C-Br Stretch: One or more strong bands in the fingerprint region, typically below 800 cm⁻¹, corresponding to the carbon-bromine bonds.

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Weak to Medium |

| Aromatic Ring (C=C, C=N) Stretch | 1400 - 1600 | Medium to Strong |

| C-H In-plane Bend | 1000 - 1300 | Medium |

Note: These are general ranges for the expected functional groups. A specific experimental spectrum is required for precise peak assignments.

Mass Spectrometry (MS and HRMS)

Detailed mass spectrometry (MS) and high-resolution mass spectrometry (HRMS) data for the specific compound this compound are not extensively detailed in publicly available scientific literature. However, analysis of structurally related brominated pyrazine derivatives provides insight into the fragmentation patterns that could be expected for such compounds.

One such derivative, 2,3,5,6-tetrakis(bromomethyl)pyrazine , has been characterized by Electron Ionization Mass Spectrometry (EI-MS). The resulting mass spectrum offers a clear example of the fragmentation behavior of a polybrominated pyrazine compound. The analysis was conducted at 70 eV.

The spectrum shows a molecular ion peak ([M]⁺) at an m/z of 452, which corresponds to the molecular weight of the compound (C₈H₈Br₄N₂). The presence of this peak, with a relative intensity of 11.9%, confirms the identity of the compound. The most abundant peak in the spectrum, known as the base peak, is observed at an m/z of 371. This prominent fragment likely results from the loss of a bromomethyl radical (·CH₂Br) from the molecular ion. Other significant fragments are observed at m/z 292, 211, 131, 92, and 65, indicating subsequent losses of bromine atoms and other moieties.

The fragmentation data for this derivative underscores typical pathways for halogenated aromatic compounds, which often involve the cleavage of carbon-bromine bonds and fragmentation of the substituent groups.

| m/z | Relative Intensity (%) | Proposed Fragment |

|---|---|---|

| 452 | 11.9 | [M]⁺ (Molecular Ion) |

| 371 | 100 | [M - CH₂Br]⁺ (Base Peak) |

| 292 | 13.2 | Fragment |

| 211 | 20.7 | Fragment |

| 131 | 32.7 | Fragment |

| 92 | 20.4 | Fragment |

| 65 | 18.8 | Fragment |

X-ray Crystallography of this compound and its Derivatives

As of the current literature survey, a definitive single-crystal X-ray diffraction structure for this compound has not been reported. However, the crystal structure of the highly substituted derivative, 2,3,5,6-tetrakis(bromomethyl)pyrazine (C₈H₈Br₄N₂), provides valuable structural information for a closely related polybrominated pyrazine.

The analysis of 2,3,5,6-tetrakis(bromomethyl)pyrazine reveals that it crystallizes in the chiral, enantiomorphic-defining space group P4₁2₁2. The asymmetric unit of the crystal contains two half-molecules, with the complete molecules being generated by twofold rotation symmetry.

The structure reveals two distinct molecular conformations (A and B) that are pseudo-mirror images of one another. In molecule A, the twofold rotational axis is perpendicular to the pyrazine ring, passing through its center. In contrast, for molecule B, the axis lies within the plane of the pyrazine ring.

| Parameter | Value |

|---|---|

| Compound | 2,3,5,6-tetrakis(bromomethyl)pyrazine |

| Chemical Formula | C₈H₈Br₄N₂ |

| Molecular Weight (g/mol) | 451.78 |

| Crystal System | Tetragonal |

| Space Group | P4₁2₁2 |

| Key Interactions | C—H⋯Br, Br⋯Br |

| Br⋯Br Interaction Distances (Å) | 3.524 (3) and 3.548 (3) |

Applications of 2,3,5 Tribromopyrazine As a Synthetic Building Block

Synthesis of Complex Pyrazine-Containing Heterocycles

The functionalized aminopyrazine intermediates derived from 2,3,5-tribromopyrazine are pivotal for building more elaborate heterocyclic frameworks. The remaining bromine atoms on the newly formed scaffolds offer valuable handles for further diversification, enabling the synthesis of a wide array of substituted derivatives.

Pyrido[2,3-b]pyrazine (B189457) Derivatives

The pyrido[2,3-b]pyrazine core is a significant scaffold found in molecules with diverse biological activities. unimelb.edu.aunih.govresearchgate.net The classical synthesis of this ring system often involves the condensation of a 2,3-diaminopyridine (B105623) derivative with a 1,2-dicarbonyl compound. nih.gov To utilize this compound for this purpose, a multi-step approach is necessary.

First, a selective Buchwald-Hartwig amination of this compound would yield 2-amino-3,5-dibromopyrazine (B131937). A second, subsequent amination reaction, directed at the C3 position, would be required to generate a 2,3-diamino-5-bromopyrazine intermediate. This diamine is the key precursor that can then undergo a condensation reaction with a suitable 1,2-dicarbonyl compound, such as glyoxal (B1671930) or a substituted derivative, to form the desired pyrido[2,3-b]pyrazine ring. The remaining bromine atom at the 7-position provides a site for further modification through various cross-coupling reactions, allowing for the introduction of additional functional groups.

Imidazo[1,2-a]pyrazine (B1224502) Derivatives

Imidazo[1,2-a]pyrazines are a class of fused heterocycles that are prevalent in medicinal chemistry, with applications ranging from anticancer to antiviral agents. The most common and direct method for synthesizing this scaffold is the condensation of a 2-aminopyrazine (B29847) with an α-halocarbonyl compound (e.g., α-bromo ketone).

In this context, the 2-amino-3,5-dibromopyrazine intermediate, readily prepared from this compound, serves as an excellent starting material. The reaction of this intermediate with an α-halocarbonyl compound leads to the formation of the imidazo[1,2-a]pyrazine core through an initial N-alkylation followed by an intramolecular cyclization. This reaction pathway directly yields a 6,8-dibromoimidazo[1,2-a]pyrazine (B131933) scaffold. The two remaining bromine atoms are strategically positioned for subsequent functionalization, enabling the synthesis of diverse compound libraries for biological screening.

| Precursor | Reagent | Resulting Scaffold | Potential Applications |

| 2-Amino-3,5-dibromopyrazine | α-Bromo ketone | 6,8-Dibromoimidazo[1,2-a]pyrazine | Antiviral, Anticancer, Kinase Inhibitors |

| 2-Amino-3,5-dibromopyrazine | Ethyl 2-chloroacetoacetate | Ethyl 6,8-dibromo-2-methylimidazo[1,2-a]pyrazine-3-carboxylate | Anti-inflammatory agents |

Thiazolopyrazines

Thiazolopyrazines, particularly the thiazolo[4,5-b]pyrazine isomer, are another class of heterocyclic compounds with potential biological applications. Their synthesis can be achieved from pyrazine-based precursors. A common route to the thiazolo[4,5-b]pyrazine core involves the reaction of a 2,3-diaminopyrazine (B78566) with a source of a thiocarbonyl group, such as carbon disulfide or potassium xanthate.

Similar to the synthesis of pyridopyrazines, this pathway requires the initial conversion of this compound into a 2,3-diamino-5-bromopyrazine intermediate via two successive amination steps. This diamine can then be treated with a reagent like carbon disulfide in a suitable solvent, leading to the formation of a thiazole (B1198619) ring fused to the pyrazine (B50134) core. The resulting product would be a 6-bromothiazolo[4,5-b]pyrazine-2-thiol, where the bromine atom remains available for further synthetic manipulations.

Precursor for Biologically Active Molecules

The utility of this compound as a synthetic building block extends to its role as an early-stage precursor for molecules with significant biological and pharmaceutical relevance. The heterocyclic scaffolds derived from it are central to the development of new therapeutic agents.

Intermediates in Pharmaceutical Synthesis (e.g., Antibacterial Agents)

Many heterocyclic compounds containing the pyrido[2,3-b]pyrazine and imidazo[1,2-a]pyrazine cores have demonstrated notable antibacterial activity. unimelb.edu.au By providing a synthetic entry to these core structures, this compound serves as a valuable starting point in the discovery of novel antibacterial agents. The synthetic routes described above lead to brominated versions of these scaffolds. These bromine atoms are ideal handles for late-stage functionalization, allowing medicinal chemists to systematically modify the structure to optimize antibacterial potency and pharmacokinetic properties. For instance, palladium-catalyzed cross-coupling reactions can be employed to introduce a variety of aryl, alkyl, or amino groups at these positions, leading to the generation of large libraries of compounds for screening.

| Heterocyclic Core | Reported Biological Relevance | Role of this compound |

| Pyrido[2,3-b]pyrazine | Antibacterial activity unimelb.edu.au | Precursor to the core scaffold |

| Imidazo[1,2-a]pyrazine | Antibacterial, Antiviral activity | Precursor to the core scaffold |

| Thiazolopyrazine | General antimicrobial potential | Precursor to the core scaffold |

Synthesis of Kinase Inhibitors

The inhibition of protein kinases is a major strategy in the development of modern cancer therapies. A significant number of approved and investigational kinase inhibitors feature nitrogen-containing fused heterocyclic cores, including imidazopyrazines and pyridopyrazines. These scaffolds act as bioisosteres of the purine (B94841) ring of ATP, allowing them to bind to the ATP-binding site of kinases.

This compound is a valuable tool for accessing these privileged structures. The synthesis of a substituted imidazo[1,2-a]pyrazine or pyrido[2,3-b]pyrazine core from this starting material provides a platform for building potent kinase inhibitors. The remaining bromine atoms on the synthesized scaffolds are critical for introducing specific substituents that can form key interactions with the kinase active site, thereby enhancing potency and selectivity. Patents for various kinase inhibitors often describe synthetic routes that rely on the functionalization of halogenated heterocyclic intermediates.

| Pyrazine-Fused Scaffold | Target Kinase Family (Examples) | Role of this compound |

| Imidazo[1,2-a]pyrazine | Tyrosine Kinases (e.g., IGF-1R) | Foundational precursor for the core scaffold |

| Pyrrolo[2,3-b]pyrazine | FGFR Kinase | Provides access to related pyrazine intermediates |

| Pyrazolo[1,5-a]pyrazine | RET Kinase | Provides access to related pyrazine intermediates |

Exploration in Anticancer Research

There is no specific information available in the search results detailing the synthesis of anticancer agents starting from this compound. Research in this area often focuses on creating novel heterocyclic compounds that can act as kinase inhibitors or DNA intercalating agents. While pyrazine derivatives have shown promise in anticancer research, studies explicitly utilizing the 2,3,5-tribrominated precursor are not documented in the available literature.

Materials Science Applications

Precursors for Organic Electronic and Photonic Materials

No specific studies were found that employ this compound as a precursor for organic electronic and photonic materials. The synthesis of such materials often involves the creation of extended π-conjugated systems through palladium-catalyzed cross-coupling reactions, for which polyhalogenated heterocycles can be valuable starting materials. However, the literature does not provide concrete examples of this application for this compound.

Synthesis of Conjugated Polymers for Sensor Applications (e.g., Neurotoxin Detection)

The synthesis of conjugated polymers from pyrazine-containing monomers is an active area of research for developing chemical sensors. These polymers can exhibit changes in their optical or electronic properties upon binding to an analyte. Despite the potential of this compound to serve as a monomer in such polymerization reactions (for instance, via dehalogenative coupling), there are no specific reports of its use, particularly for applications like neurotoxin detection.

Functionalization for Advanced Materials Development

The functionalization of aromatic cores is crucial for the development of advanced materials with tailored properties. Halogenated compounds like this compound are prime candidates for sequential and site-selective functionalization. This could allow for the introduction of various chemical groups to control properties like solubility, thermal stability, or self-assembly behavior. Nevertheless, specific examples of such functionalization strategies for this compound leading to advanced materials are not described in the available scientific literature.

Ligand Synthesis for Catalysis

Nitrogen-containing heterocycles are fundamental components of ligands used in coordination chemistry and catalysis. The nitrogen atoms of the pyrazine ring can coordinate to metal centers, and substituents introduced via the bromine positions could modulate the electronic and steric properties of the resulting catalyst. While this makes this compound a theoretically interesting starting point for new ligand architectures, there is no documented research on its specific use for synthesizing ligands for catalytic applications.

Future Research Directions and Emerging Trends

Sustainable Synthesis of Halogenated Pyrazines

The synthesis of halogenated pyrazines is undergoing a transformation driven by the principles of green chemistry. The focus is shifting from traditional, often hazardous, bromination methods to more environmentally benign and sustainable alternatives.

Development of Greener Bromination Protocols

Traditional bromination reactions often rely on molecular bromine (Br₂), a substance that is toxic, corrosive, and hazardous to handle. nih.govacsgcipr.org Modern research is geared towards developing safer and more eco-friendly protocols that minimize waste and avoid dangerous reagents. acsgcipr.org A significant area of development is the use of solid brominating agents, which are easier and safer to manage than liquid bromine. researchgate.net

One of the most common alternative reagents is N-bromosuccinimide (NBS), a versatile solid reagent used for the bromination of a wide range of aromatic and unsaturated compounds under milder conditions. cambridgescholars.com Another promising green approach involves the use of a bromide-bromate couple (e.g., NaBr/NaBrO₃) in an aqueous medium. researchgate.netacs.org In this system, the reactive brominating species is generated in situ through acidification, which provides an efficient method for the selective monobromination of various aromatic heterocycles without the need for a metal catalyst. researchgate.netacs.org

Furthermore, methods that generate bromine in situ from more benign sources are gaining traction. For instance, the oxidation of bromide salts with oxidants like hydrogen peroxide (H₂O₂) presents a greener alternative to using elemental bromine directly. researchgate.netbeyondbenign.org These protocols often use less toxic solvents, such as ethanol (B145695) or even water, further enhancing their environmental credentials. nih.govresearchgate.net

| Brominating Agent | Phase | Key Advantages/Disadvantages | Sustainability Profile |

|---|---|---|---|

| Molecular Bromine (Br₂) | Liquid/Gas | Highly reactive but toxic, corrosive, and difficult to handle. nih.gov | Low |

| N-Bromosuccinimide (NBS) | Solid | Safer and easier to handle; allows for selective bromination. cambridgescholars.com | Medium-High |

| Bromide/Bromate Couple | Solid | Generates bromine in situ in aqueous media; high selectivity. researchgate.netacs.org | High |

| HBr or NaBr with an Oxidant (e.g., H₂O₂) | Liquid/Solid | In situ generation avoids handling of molecular bromine; often uses greener solvents. nih.gov | High |

Catalytic Approaches for Enhanced Efficiency and Selectivity

To improve the synthesis of halogenated pyrazines, researchers are increasingly turning to catalytic methods. Transition-metal catalysis, in particular, has emerged as a powerful tool for the selective functionalization of C-H bonds, offering a more direct and atom-economical route to halogenated heterocycles. researchgate.net

Palladium-catalyzed reactions are widely used for carbon-carbon and carbon-heteroatom bond formation on the pyrazine (B50134) ring. rsc.orgrsc.orgresearchgate.net These methods, which include well-established cross-coupling reactions like Suzuki, Sonogashira, and Stille, provide efficient ways to introduce functional groups onto a pre-halogenated pyrazine core. rsc.orgresearchgate.net However, emerging research is also focused on the direct catalytic C-H halogenation, which avoids the need for pre-functionalized starting materials. researchgate.net While the direct C-H functionalization of pyrazines is still a developing area, it holds significant promise for streamlining synthetic routes. mdpi.com

Catalytic approaches not only enhance reaction efficiency but also offer greater control over regioselectivity, which is crucial when dealing with poly-functionalized molecules like 2,3,5-tribromopyrazine. The development of novel catalysts and the optimization of reaction conditions are key areas of ongoing research to make these processes more robust and applicable on a larger scale.

Novel Reactivity Pathways of this compound

The three bromine atoms on the this compound ring offer multiple sites for chemical modification, making it a versatile building block in organic synthesis. Current research is focused on exploring new and unconventional ways to functionalize this molecule.

Exploration of Unconventional Coupling Reactions

Beyond traditional palladium-catalyzed cross-coupling reactions, researchers are exploring unconventional methods to activate and functionalize bromopyrazines. mdpi.com These alternative activation methods aim to improve reaction efficiency, reduce reaction times, and provide access to novel chemical structures.

Microwave-assisted organic synthesis (MAOS) is one such technique that has shown considerable promise. rsc.orgnih.gov By using microwave irradiation to rapidly heat the reaction mixture, significant rate enhancements can be achieved in cross-coupling reactions, such as the Suzuki-Miyaura coupling. mdpi.com This can lead to higher yields and shorter reaction times compared to conventional heating methods.

Mechanochemistry, which involves inducing reactions through mechanical force (e.g., grinding or milling), is another emerging area. rsc.org This solvent-free or low-solvent approach aligns well with the principles of green chemistry and can offer unique reactivity pathways that are not accessible through traditional solution-phase chemistry. The application of these unconventional energy sources to the cross-coupling reactions of this compound could unlock new synthetic possibilities.

Photoredox Catalysis in Bromopyrazine Functionalization

Visible-light photoredox catalysis has emerged as a powerful and versatile tool in modern organic synthesis, enabling a wide range of chemical transformations under mild conditions. nih.govmdpi.comsigmaaldrich.com This approach utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes to generate highly reactive radical intermediates. nih.gov

This technology is particularly well-suited for the functionalization of halogenated heteroarenes like bromopyrazines. nih.gov Photoredox catalysis can be used to forge new carbon-carbon and carbon-heteroatom bonds, often with high functional group tolerance. nih.gov For instance, the generation of aryl radicals from bromopyrazines via photoredox catalysis can facilitate their coupling with a variety of reaction partners. nih.gov Furthermore, visible-light-mediated methods are being developed for direct C-H functionalization, which could provide new routes to modify the pyrazine core. nih.gov The use of photoredox catalysis in conjunction with N-bromoamides has also been shown to enable site-selective C-H bromination of aliphatic compounds under visible light. acs.orgacs.org

| Methodology | Energy Source | Key Advantages | Potential Application for this compound |

|---|---|---|---|

| Microwave-Assisted Coupling | Microwave Irradiation | Rapid reaction rates, improved yields. mdpi.com | Accelerated cross-coupling at bromine sites. |

| Mechanochemistry | Mechanical Force | Solvent-free or reduced solvent, unique reactivity. rsc.org | Solid-state cross-coupling reactions. |

| Photoredox Catalysis | Visible Light | Mild reaction conditions, high functional group tolerance, novel bond formations. nih.govmdpi.com | Radical-mediated C-C and C-heteroatom bond formation. |

Computational Design and Prediction in Pyrazine Chemistry

Computational chemistry has become an indispensable tool in modern chemical research, providing deep insights into molecular structure, reactivity, and reaction mechanisms. chemrxiv.org In the field of pyrazine chemistry, computational methods, particularly Density Functional Theory (DFT), are being used to guide experimental work and accelerate the discovery of new molecules and reactions. nih.govresearchgate.net

DFT calculations allow researchers to investigate the electronic properties of pyrazine derivatives, predict their reactivity, and elucidate complex reaction pathways. chemrxiv.orgbohrium.com For example, computational studies can help predict the most likely sites for electrophilic or nucleophilic attack on the pyrazine ring, which is valuable for designing selective functionalization strategies. chemrxiv.org By calculating the energies of reactants, transition states, and products, chemists can better understand the feasibility of a proposed reaction and optimize conditions for desired outcomes. researchgate.net

In addition to predicting reactivity, computational methods are also used to design new pyrazine-based molecules with specific properties. nih.govnih.govnih.gov By modeling the interaction of pyrazine derivatives with biological targets, such as enzymes or receptors, computational chemists can help design new drug candidates. nih.gov This in silico approach allows for the rapid screening of large numbers of virtual compounds, saving time and resources in the drug discovery process. As computational power and theoretical models continue to improve, the role of computational design and prediction in pyrazine chemistry is expected to grow even more significant.

Expanded Scope in Medicinal Chemistry

The pyrazine core is a well-established scaffold in medicinal chemistry, and the unique substitution pattern of this compound offers a gateway to novel molecular architectures with therapeutic potential.